5-bromo-N-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine
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Overview
Description
5-bromo-N-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine is a heterocyclic aromatic compound that contains both bromine and fluorine atoms. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both bromine and fluorine atoms in the molecule can influence its reactivity and biological activity, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be achieved through the reaction of appropriate precursors such as 2-aminopyrimidine.
Substitution Reaction: The 2-amino group of the pyrimidine ring can be substituted with the 2-(4-fluorophenyl)ethyl group through a nucleophilic substitution reaction. This step may involve the use of reagents such as sodium hydride (NaH) and appropriate solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups and influence the overall reactivity.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in solvents like acetonitrile or dichloromethane.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or other polar aprotic solvents.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) and solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex molecules with extended aromatic systems.
Scientific Research Applications
5-bromo-N-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.
Material Science: The compound can be incorporated into materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-[2-(4-chlorophenyl)ethyl]pyrimidin-2-amine: Similar structure but with a chlorine atom instead of a fluorine atom.
5-bromo-N-[2-(4-methylphenyl)ethyl]pyrimidin-2-amine: Similar structure but with a methyl group instead of a fluorine atom.
5-bromo-N-[2-(4-nitrophenyl)ethyl]pyrimidin-2-amine: Similar structure but with a nitro group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 5-bromo-N-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to specific targets, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-N-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrFN3/c13-10-7-16-12(17-8-10)15-6-5-9-1-3-11(14)4-2-9/h1-4,7-8H,5-6H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWSTTBHCOIPSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NC=C(C=N2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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